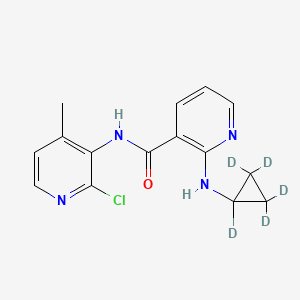

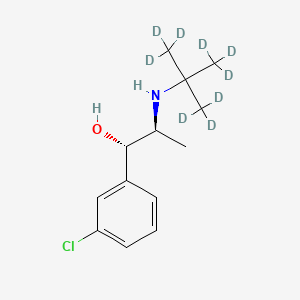

rac threo-Dihydro Bupropion-d9

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

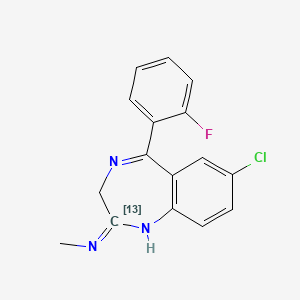

“rac threo-Dihydro Bupropion-d9” is a stable isotope labelled metabolite of Bupropion . It belongs to the Bupropion API family . The molecular formula is C13H11D9ClNO and the molecular weight is 250.81 .

Synthesis Analysis

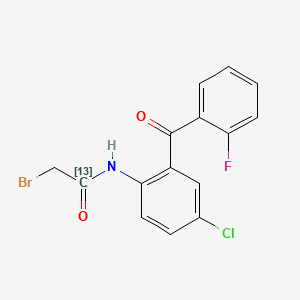

“rac threo-Dihydro Bupropion-d9” is formed from Bupropion via reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . It can also be formed from Bupropion by carbonyl reductases .Molecular Structure Analysis

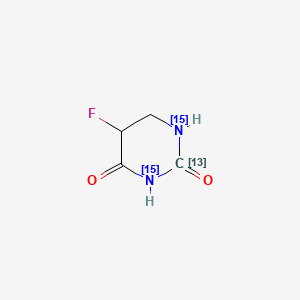

The molecular structure of “rac threo-Dihydro Bupropion-d9” is represented by the molecular formula C13H11D9ClNO . This indicates that it contains 13 carbon atoms, 11 hydrogen atoms, 9 deuterium atoms (a stable isotope of hydrogen), 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .Chemical Reactions Analysis

“rac threo-Dihydro Bupropion-d9” is a metabolite of Bupropion, which is a selective inhibitor of dopamine uptake . It is formed via oxidation (4-hydroxybupropion) through CYP2B6, and reduction (erythro- and threo-dihydrobupropion) through carbonyl reductases .Physical And Chemical Properties Analysis

The physical and chemical properties of “rac threo-Dihydro Bupropion-d9” are characterized by its molecular formula C13H11D9ClNO and molecular weight 250.81 . It is a neat product .作用機序

Bupropion, the parent compound of “rac threo-Dihydro Bupropion-d9”, is a norepinephrine/dopamine-reuptake inhibitor (NDRI) that exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse .

Safety and Hazards

Administration of threohydrobupropion, a related compound, in mice produces seizures at sufficiently high doses similarly to Bupropion and other metabolites . Threohydrobupropion is a CYP2D6 inhibitor and accounts for about 21% of CYP2D6 inhibition during Bupropion therapy, with hydroxybupropion accounting for 65% and erythrohydrobupropion accounting for 9% .

将来の方向性

As a stable isotope labelled metabolite of Bupropion, “rac threo-Dihydro Bupropion-d9” could be used in future research to better understand the pharmacokinetics and pharmacodynamics of Bupropion. It could also be used to develop more accurate and sensitive analytical methods for the detection and quantification of Bupropion and its metabolites in biological samples .

特性

IUPAC Name |

(1S,2S)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1/i2D3,3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPTTXIBLSWNSF-OFXFPARESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@@H](C)[C@H](C1=CC(=CC=C1)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B562616.png)